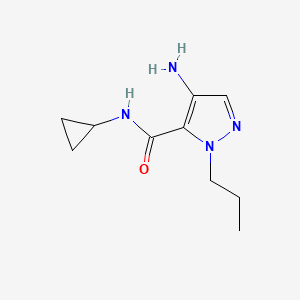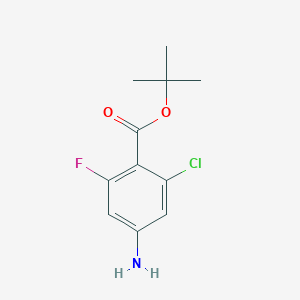
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of imidazoles has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .Molecular Structure Analysis
Imidazole is a planar 5-membered ring . It exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water . The compound is classified as aromatic due to the presence of a planar ring containing 6 π-electrons .Chemical Reactions Analysis
The strategies for the synthesis of imidazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Antimicrobial and Antiproliferative Agents
Sulfonamides, including derivatives similar to the compound , have been studied for their effectiveness as antimicrobial and antiproliferative agents. A study by (Abd El-Gilil, 2019) focused on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties. These compounds displayed significant cytotoxic activity against human cell lines, indicating their potential in cancer treatment.
Antitubercular Agent
Compounds structurally related to N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide have been evaluated for their potential as antitubercular agents. (Purushotham & Poojary, 2018) explored the docking of N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide against the enoyl reductase enzyme of Mycobacterium tuberculosis, demonstrating its potential inhibitory action.
Anti-Asthmatic Activities
Research into condensed-azole derivatives, similar to the target compound, has shown promising results in anti-asthmatic activities. A study by (Kuwahara et al., 1996) synthesized and evaluated imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides for their ability to inhibit bronchoconstriction in guinea pigs, indicating a potential therapeutic application in asthma treatment.
Anticancer Activity
Sulfonamide derivatives have also been investigated for their anticancer activity. (González-Álvarez et al., 2013) studied mixed-ligand copper(II)-sulfonamide complexes and their interaction with DNA. They found that these complexes could induce cell death mainly by apoptosis, suggesting a potential route for cancer therapy.
Antiviral Drug Discovery
The compound is structurally related to those used in antiviral drug discovery. (De Clercq, 2009) reviewed various compounds, including cyclotriazadisulfonamide and imidazo[4,5-c]pyridine compounds, for their potential in treating viral infections, highlighting the broad scope of applications for these types of compounds in antiviral therapies.
Future Directions
properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O3S/c16-12-9-11(1-2-13(12)17)26(24,25)19-6-8-22-15(23)4-3-14(20-22)21-7-5-18-10-21/h1-5,7,9-10,19H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNPUMKEBCGPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl 6-methyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2820765.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820768.png)
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2820769.png)
![5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2820772.png)
![1-(Aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2820773.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2820778.png)


![6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane](/img/structure/B2820782.png)
![8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride](/img/structure/B2820783.png)
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2820784.png)
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2820787.png)
![7-(2-chlorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2820788.png)